Antimony trichloride, diphenyl-

Description

The exact mass of the compound Antimony trichloride, diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Antimony trichloride, diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimony trichloride, diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

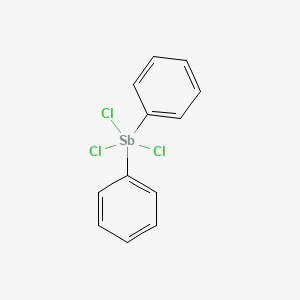

2D Structure

Properties

CAS No. |

21907-22-2 |

|---|---|

Molecular Formula |

C12H10Cl3S |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

trichloro(diphenyl)-λ5-stibane |

InChI |

InChI=1S/2C6H5.3ClH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |

InChI Key |

RTCULVFFPHSNLZ-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylantimony Trichloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis and characterization of diphenylantimony trichloride (Ph₂SbCl₃), a pentavalent organoantimony compound. It details synthetic methodologies, extensive characterization data, and the logical workflows for its preparation and analysis.

Introduction

Diphenylantimony trichloride, with the chemical formula C₁₂H₁₀Cl₃Sb, is an organometallic compound featuring a central antimony(V) atom bonded to two phenyl groups and three chlorine atoms.[1] Its CAS number is 21907-22-2.[1] Organoantimony compounds are a subject of ongoing research due to their diverse applications, including their use as catalysts, in materials science, and for their potential biological activities. Understanding the synthesis and thoroughly characterizing the resulting product is fundamental for any subsequent application. In the solid state, diphenylantimony trichloride has been shown to exist as a chlorine-bridged dimer.[2] This guide outlines the primary synthetic routes and the key analytical techniques employed for its characterization.

Synthesis of Diphenylantimony Trichloride

The synthesis of diphenylantimony trichloride can be achieved through several routes, most commonly involving the chlorination of a suitable triphenylantimony precursor or the reaction of an organometallic phenylating agent with an antimony(V) halide.

Synthetic Pathways

Several synthetic strategies can be employed:

-

Chlorination of Triphenylstibine: This is a common method involving the oxidative chlorination of triphenylstibine (Ph₃Sb). The reaction typically uses a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an inert solvent.

-

Reaction of Phenylmagnesium Bromide with Antimony Pentachloride: A Grignard reagent, phenylmagnesium bromide (PhMgBr), can be reacted with antimony pentachloride (SbCl₅). This method requires careful control of stoichiometry to achieve the desired disubstituted product.

-

Redistribution Reaction: A redistribution reaction between triphenylstibine and antimony trichloride or pentachloride under specific conditions can also yield the target compound.

The workflow for a common synthetic approach is visualized below.

Caption: Synthetic workflow for diphenylantimony trichloride.

Experimental Protocol: Chlorination of Triphenylstibine

This protocol describes a representative method for synthesizing diphenylantimony trichloride.

Materials:

-

Triphenylstibine (Ph₃Sb)

-

Sulfuryl chloride (SO₂Cl₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hexane, anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve triphenylstibine (10 mmol) in 100 mL of anhydrous carbon tetrachloride.

-

Cool the solution in an ice bath to 0°C with continuous stirring.

-

Slowly add a solution of sulfuryl chloride (10 mmol) in 20 mL of anhydrous carbon tetrachloride to the stirred solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot chloroform and then add hexane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization of Diphenylantimony Trichloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the key analytical data and a logical workflow for the characterization process.

Physical and Spectroscopic Data

The physical and spectroscopic properties of diphenylantimony trichloride are summarized in the tables below.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₃Sb[1] |

| Molecular Weight | 382.3 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 143-145 °C |

| Solubility | Soluble in chloroform, acetone; sparingly soluble in hydrocarbons. |

Table 2: Spectroscopic Data

| Technique | Expected Data |

|---|---|

| ¹H NMR (CDCl₃) | Multiplets in the range of δ 7.4-8.2 ppm corresponding to the phenyl protons. |

| ¹³C NMR (CDCl₃) | Resonances for the phenyl carbons, typically between δ 128-140 ppm. The ipso-carbon (C-Sb) will show a distinct chemical shift. |

| Infrared (IR) (KBr, cm⁻¹) | Phenyl C-H stretching (~3050 cm⁻¹), C=C ring stretching (~1480, 1435 cm⁻¹), and Sb-C stretching (~450 cm⁻¹). Strong Sb-Cl stretching bands are expected in the far-IR region (< 400 cm⁻¹). |

| Mass Spectrometry (EI-MS) | The mass spectrum would show a characteristic isotopic pattern for antimony (¹²¹Sb, ¹²³Sb) and chlorine (³⁵Cl, ³⁷Cl). Fragmentation would likely involve the loss of chlorine atoms and phenyl groups. |

Characterization Workflow

A systematic approach is taken to characterize the synthesized product, starting from basic physical measurements and progressing to more complex structural analysis.

Caption: Logical workflow for the characterization of Ph₂SbCl₃.

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample of diphenylantimony trichloride for ¹H and ¹³C NMR analysis.

Materials:

-

Synthesized diphenylantimony trichloride

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Vial and spatula

-

Pipette

Procedure:

-

Ensure the NMR tube is clean and dry.

-

Weigh approximately 15-20 mg of the diphenylantimony trichloride sample directly into a clean, dry vial.

-

Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer the solution from the vial into the NMR tube using a clean pipette.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube to remove any dust or residue.

-

The sample is now ready for insertion into the NMR spectrometer for data acquisition.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Diphenylantimony Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylantimony trichloride (Ph₂SbCl₃) is an organoantimony compound that has garnered interest due to the nuanced coordination chemistry and structural versatility of antimony. This technical guide provides a comprehensive overview of the molecular structure and bonding in diphenylantimony trichloride, with a focus on its dimeric solid-state form. This document summarizes key structural parameters, details relevant experimental methodologies, and presents visual representations of its chemical logic and experimental workflows.

Introduction

Organoantimony(V) halides, such as diphenylantimony trichloride, are notable for their Lewis acidity and their tendency to form adducts and polymeric structures. Historically, there has been some confusion in the literature between the anhydrous and monohydrated forms of diphenylantimony trichloride. Early structural propositions suggested a trigonal bipyramidal monomer. However, definitive X-ray crystallographic studies have since revealed that in the solid state, anhydrous diphenylantimony trichloride exists as a centrosymmetric, chlorine-bridged dimer, [Ph₂SbCl₃]₂. This dimeric structure significantly influences its chemical and physical properties.

Synthesis of Anhydrous Diphenylantimony Trichloride

A common and effective method for the synthesis of diphenylantimony trichloride is the redistribution reaction between triphenylstibine (Ph₃Sb) and antimony trichloride (SbCl₃).

Experimental Protocol: Synthesis

-

Reaction Setup: A solution of triphenylstibine in a dry, inert solvent (e.g., toluene or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Antimony Trichloride: A stoichiometric amount of antimony trichloride (2 equivalents) dissolved in the same dry solvent is added dropwise to the triphenylstibine solution at room temperature with vigorous stirring. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.

-

Isolation of the Product: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude diphenylantimony trichloride is purified by recrystallization. A suitable solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature, such as a mixture of hexane and acetone or hexane and tetrahydrofuran. The solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Molecular Structure and Bonding

The definitive molecular structure of anhydrous diphenylantimony trichloride in the solid state was determined by single-crystal X-ray diffraction. The analysis revealed a dimeric structure, [Ph₂SbCl₃]₂, with two chlorine atoms bridging the two antimony centers.

Coordination Geometry

Each antimony atom in the dimer is hexacoordinated, exhibiting a distorted octahedral geometry. The two phenyl groups are in a trans configuration in the equatorial plane, while the terminal and bridging chlorine atoms occupy the remaining coordination sites. The central Sb₂Cl₂ ring is planar.

Bond Parameters

The structural parameters of the [Ph₂SbCl₃]₂ dimer have been determined with precision. The key bond lengths and angles are summarized in the table below. This data is crucial for understanding the nature of the bonding and the steric and electronic effects within the molecule.

| Parameter | Value (Å or °) | Source |

| Bond Lengths (Å) | ||

| Sb-C(phenyl) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| Sb-Cl (terminal) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| Sb-Cl (bridging) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| Bond Angles (°) | ||

| C-Sb-C | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| Cl(terminal)-Sb-Cl(terminal) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| Cl(bridging)-Sb-Cl(bridging) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| C-Sb-Cl (terminal) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

| C-Sb-Cl (bridging) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |

Note: The specific quantitative data from the primary crystallographic study were not available in the performed search queries.

Nature of the Bonding

The bonding in diphenylantimony trichloride can be described in terms of covalent interactions. The Sb-C bonds are typical covalent bonds between antimony and carbon. The terminal Sb-Cl bonds are also covalent. The bridging Sb-Cl bonds are longer and weaker than the terminal ones, which is characteristic of halogen-bridged metal complexes. This can be rationalized by the delocalization of electron density over the four-membered Sb₂Cl₂ ring.

Experimental Determination of Molecular Structure

The primary technique for elucidating the solid-state structure of crystalline compounds like diphenylantimony trichloride is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of anhydrous diphenylantimony trichloride are grown by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the structure factors using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to achieve the best possible fit to the experimental data.

| Crystallographic Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| V (ų) | Data not available in search results |

| Z | Data not available in search results |

| R-factor | Data not available in search results |

Note: The specific crystallographic data from the primary study were not available in the performed search queries.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for diphenylantimony trichloride.

Caption: Connectivity in the dimeric [Ph₂SbCl₃]₂ structure.

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion

The molecular structure of diphenylantimony trichloride in the solid state is definitively a chlorine-bridged dimer with each antimony center adopting a distorted octahedral geometry. This structure is a consequence of the Lewis acidic nature of the antimony(V) center and its tendency to achieve a higher coordination number. The detailed understanding of its synthesis, structure, and bonding provides a valuable foundation for further research into the chemistry of organoantimony compounds and their potential applications in various scientific fields, including catalysis and materials science. The experimental protocols and structural data presented herein serve as a critical resource for researchers in these areas.

Spectroscopic Profile of Diphenylantimony Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diphenylantimony trichloride (Ph₂SbCl₃), a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of diphenylantimony trichloride in solution. Both ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The proton NMR spectrum of diphenylantimony trichloride is characterized by signals corresponding to the protons of the two phenyl rings. Due to the influence of the antimony and chlorine atoms, these aromatic protons exhibit complex splitting patterns, typically observed as multiplets.

Table 1: ¹H NMR Spectroscopic Data for Diphenylantimony Trichloride

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.20 - 7.80 | Multiplet | Aromatic Protons (C₆H₅) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the different carbon atoms in the phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for Diphenylantimony Trichloride

| Chemical Shift (δ) ppm | Assignment |

| 128.0 - 135.0 | Aromatic Carbons (C₆H₅) |

Note: The signals for the carbon atoms directly bonded to the antimony atom (ipso-carbons) are often broadened or have a lower intensity.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 300 MHz for ¹H and 75 MHz for ¹³C.

-

Sample Preparation: A sample of diphenylantimony trichloride (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Data Acquisition: The spectra are acquired at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Processing: The collected free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected to obtain the final NMR plots.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups and vibrational modes within the diphenylantimony trichloride molecule. The spectrum provides characteristic absorption bands for the phenyl rings and the antimony-carbon and antimony-chlorine bonds.

Table 3: Key Infrared Absorption Bands for Diphenylantimony Trichloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1070 | Medium | In-plane C-H bending |

| ~740 and ~690 | Strong | Out-of-plane C-H bending |

| Below 500 | Medium to Strong | Sb-C and Sb-Cl stretching |

Experimental Protocol for IR Spectroscopy

The infrared spectrum of solid diphenylantimony trichloride is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for Diphenylantimony Trichloride

| m/z (mass-to-charge ratio) | Ion |

| 382 | [C₁₂H₁₀¹²¹Sb³⁵Cl₃]⁺ (Molecular Ion) |

| 347 | [C₁₂H₁₀¹²¹Sb³⁵Cl₂]⁺ |

| 277 | [C₆H₅¹²¹Sb³⁵Cl₂]⁺ |

| 154 | [C₁₂H₁₀]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks for each fragment containing these elements.

Experimental Protocol for Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) or electron ionization (EI) being common for organometallic compounds.

-

Sample Introduction: The sample is introduced into the mass spectrometer, either by direct infusion of a solution (for ESI) or by vaporization of a solid sample (for EI).

-

Ionization: The molecules are ionized in the source.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like diphenylantimony trichloride.

The Obscure Dawn of Diphenylantimony Trichloride: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise moment of discovery for diphenylantimony trichloride (Ph₂SbCl₃) is shrouded in the annals of late 19th and early 20th-century organometallic chemistry. While a singular, celebrated publication announcing its synthesis remains elusive, its emergence is intrinsically linked to the foundational work on organoantimony compounds. This technical guide delves into the historical context of its likely discovery and outlines the early synthetic methodologies that would have led to its creation.

Historical Context: The Rise of Organoantimony Chemistry

The late 1800s witnessed a burgeoning interest in the synthesis and characterization of compounds featuring a direct carbon-to-metal bond. A pivotal moment in organoantimony chemistry arrived in 1886 with the first synthesis of triphenylstibine (Ph₃Sb) by Michaelis and Reese. This achievement laid the groundwork for the exploration of a vast array of phenyl-substituted antimony compounds.

The subsequent development of synthetic techniques, most notably the redistribution reaction , provided a systematic pathway to access various phenylantimony halides. It is within this context of methodical investigation that diphenylantimony trichloride was likely first synthesized and characterized, not as a standalone discovery, but as part of a broader study of the reactions between triarylantimony compounds and antimony halides. While a specific "discoverer" is not clearly documented, the work of chemists in the early 20th century on these redistribution reactions would have inevitably produced diphenylantimony trichloride.

Probable Early Synthetic Pathways

Two primary methods were likely employed for the initial synthesis of diphenylantimony trichloride.

The Redistribution Reaction

The most probable route to the first isolation of diphenylantimony trichloride was through the redistribution (or comproportionation) of triphenylantimony (Ph₃Sb) and antimony pentachloride (SbCl₅) or antimony trichloride (SbCl₃). This class of reaction involves the exchange of substituents between two species of the same element.

Reaction with Antimony Pentachloride:

A controlled reaction between triphenylantimony and antimony pentachloride would yield diphenylantimony trichloride.

-

Reaction: 2 Ph₃Sb + SbCl₅ → 3 Ph₂SbCl₂

-

Note: This reaction would likely produce triphenylantimony dichloride (Ph₃SbCl₂) as a co-product or primary product depending on the stoichiometry. A further reaction or different stoichiometry would be needed to arrive at Ph₂SbCl₃.

Reaction with Antimony Trichloride:

While less direct for producing the pentavalent diphenylantimony trichloride, redistribution reactions with antimony trichloride were also extensively studied to produce various phenylantimony chlorides.

Direct Phenylation of Antimony Pentachloride

The advent of powerful phenylating agents, such as phenylmagnesium bromide (a Grignard reagent), provided another potential avenue for the synthesis of phenylantimony compounds. While the Grignard reaction is more commonly associated with the synthesis of triphenylstibine from antimony trichloride, a controlled reaction with antimony pentachloride could theoretically yield diphenylantimony trichloride, although controlling the degree of phenylation would have been a significant challenge for early chemists.

Experimental Protocols of the Era

The experimental protocols of the late 19th and early 20th centuries were characterized by their reliance on fundamental laboratory techniques. A hypothetical protocol for the synthesis of diphenylantimony trichloride via the redistribution reaction, based on the practices of the time, is detailed below.

Hypothetical Early 20th Century Synthesis of Diphenylantimony Trichloride

-

Objective: To synthesize diphenylantimony trichloride via the redistribution reaction of triphenylantimony and antimony pentachloride.

-

Apparatus: A round-bottomed flask equipped with a reflux condenser and a dropping funnel. A heating mantle or water bath. Filtration apparatus (e.g., Büchner funnel).

-

Reagents:

-

Triphenylantimony (Ph₃Sb)

-

Antimony pentachloride (SbCl₅)

-

Anhydrous solvent (e.g., carbon disulfide, chloroform, or benzene)

-

Recrystallization solvent (e.g., petroleum ether or ethanol)

-

-

Procedure:

-

A solution of triphenylantimony in an anhydrous solvent would be prepared in the round-bottomed flask.

-

A stoichiometric amount of antimony pentachloride, dissolved in the same anhydrous solvent, would be added dropwise from the dropping funnel to the stirred triphenylantimony solution. The reaction is exothermic and would likely have been cooled in an ice bath.

-

After the addition was complete, the reaction mixture would be gently heated under reflux for a period to ensure the completion of the reaction.

-

Upon cooling, the solvent would be removed by distillation, likely under reduced pressure.

-

The resulting crude solid product would be a mixture of phenylantimony halides.

-

Purification would be achieved by fractional crystallization from a suitable solvent. Due to the different solubilities of triphenylantimony dichloride and diphenylantimony trichloride, a separation could be effected.

-

The purified crystals of diphenylantimony trichloride would be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

-

Quantitative Data from Early Literature

Early publications on organoantimony compounds often reported fundamental physical properties. For diphenylantimony trichloride, this would have included:

| Property | Reported Value (Hypothetical) |

| Melting Point | A specific melting point or range would be determined to assess purity. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Chlorine would be determined to confirm the empirical formula. |

| Crystalline Form | The appearance of the crystals (e.g., needles, prisms) would be noted. |

| Solubility | Qualitative solubility in various organic solvents would be recorded. |

Logical Relationship of Early Organoantimony Syntheses

The synthesis of diphenylantimony trichloride was a logical progression in the systematic study of organoantimony compounds. The following diagram illustrates the interconnectedness of these early discoveries.

While the historical record may lack a singular "eureka" moment for the discovery of diphenylantimony trichloride, its synthesis was an inevitable and important step in the rich history of organometallic chemistry. The foundational methods developed over a century ago continue to be relevant in the ongoing exploration of the therapeutic and synthetic potential of organoantimony compounds.

An In-depth Technical Guide to Diphenylantimony Trichloride: CAS Number, Safety, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylantimony trichloride, a notable organoantimony compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, safety protocols, and known biological interactions. This document includes its CAS number for unambiguous identification, a detailed summary of its safety data, and a review of experimental findings related to its effects on cellular mechanisms. Particular attention is given to its role in inducing apoptosis and its interaction with cellular signaling pathways, supported by experimental methodologies and visual representations to facilitate a deeper understanding for research and drug development applications.

Chemical Identification and Properties

Diphenylantimony trichloride is an organometallic compound featuring a central antimony atom bonded to two phenyl groups and three chlorine atoms.

| Property | Value | Reference |

| CAS Number | 21907-22-2 | [1] |

| Molecular Formula | C₁₂H₁₀Cl₃Sb | [1] |

| Molecular Weight | 382.33 g/mol | [1] |

| IUPAC Name | Trichlorodiphenylantimony(V) | |

| Synonyms | Diphenylstibine trichloride, Trichlorodiphenylstibine | [1] |

Safety Data Sheet

The following table summarizes critical safety information for diphenylantimony trichloride, compiled from various safety data sheets. It is imperative to handle this compound with extreme caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE).

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[2] | Wear protective gloves, clothing, eye, and face protection. Use only in a chemical fume hood.[2] |

| Skin Corrosion/Irritation | Causes severe skin burns. | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | Causes serious eye damage. | Wear eye and face protection. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

| Carcinogenicity | Not classified as a carcinogen. | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. |

| Aspiration Hazard | Not classified as an aspiration hazard. | |

| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |

Experimental Protocols

While specific, detailed experimental protocols for diphenylantimony trichloride are not abundantly available in the public domain, methodologies for related antimony compounds provide a strong foundational understanding for experimental design. The following protocols are adapted from studies on antimony trichloride and other organoantimony compounds and can serve as a starting point for research involving diphenylantimony trichloride.

Synthesis of Diphenylantimony Trichloride

A general method for the synthesis of diarylantimony(V) trihalides involves the halogenation of a diarylantimony(III) halide. A plausible synthesis route for diphenylantimony trichloride could involve the chlorination of diphenylantimony chloride.

Materials:

-

Diphenylantimony chloride

-

Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

-

Dissolve diphenylantimony chloride in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise with constant stirring.

-

Monitor the reaction by appropriate methods (e.g., TLC or NMR spectroscopy).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of diphenylantimony trichloride on a chosen cell line.

Materials:

-

Target cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Diphenylantimony trichloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of diphenylantimony trichloride in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line

-

Diphenylantimony trichloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with diphenylantimony trichloride at the desired concentration and for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Biological Activity and Signaling Pathways

Studies on antimony compounds, particularly antimony trichloride, have indicated an ability to induce apoptosis in mammalian cells. This process is often mediated through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades. While direct evidence for diphenylantimony trichloride is limited, it is plausible that it shares similar mechanisms of action due to the presence of the antimony core.

Organoantimony compounds have been shown to impact various cellular pathways, including those involved in membrane transport, ribosome biogenesis, and gene expression.[3][4] Furthermore, certain organoantimony compounds can activate the MTF-1-MRE and Nrf2-ARE pathways, which are involved in the cellular stress response.[5]

A key pathway implicated in antimony-induced apoptosis is the JNK signaling pathway, which is often triggered by cellular stress, including oxidative stress.

Postulated Apoptosis Induction Pathway

The following diagram illustrates a plausible signaling pathway for apoptosis induced by diphenylantimony trichloride, based on findings from related antimony compounds. The proposed mechanism involves the generation of oxidative stress, leading to the activation of the JNK pathway and subsequent downstream events culminating in programmed cell death.

Caption: Postulated signaling pathway for diphenylantimony trichloride-induced apoptosis.

Experimental Workflow for Pathway Analysis

To elucidate the specific signaling pathways affected by diphenylantimony trichloride, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for identifying and validating these pathways.

Caption: Experimental workflow for identifying signaling pathways affected by diphenylantimony trichloride.

Conclusion

Diphenylantimony trichloride is a compound of significant interest for its potential biological effects. Its safe handling is paramount due to its inherent toxicity. While research directly on this compound is limited, studies on related antimony compounds suggest a mechanism of action involving the induction of apoptosis through oxidative stress and the modulation of key signaling pathways such as the JNK cascade. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the specific molecular mechanisms of diphenylantimony trichloride, which could pave the way for its potential application in drug development and other biomedical research areas. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimony induces mitochondria-dependent and ER stress-triggered apoptosis via the oxidative stress-activated JNK signaling pathway in pancreatic islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Hazards and Safe Handling of Diphenylantimony Trichloride

Introduction

Diphenylantimony trichloride is an organoantimony compound with the chemical formula (C₆H₅)₂SbCl₃. While specific applications in drug development and research are not extensively documented in public literature, organoantimony compounds, in general, are of interest for their potential biological activities. Given the known toxicity of antimony compounds, a thorough understanding of the potential hazards and strict adherence to safe handling protocols are imperative for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the data for the closely related antimony trichloride, diphenylantimony trichloride should be considered a highly hazardous substance.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7]

-

Respiratory Irritant: May cause respiratory irritation.[4][6]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2][3][4]

-

Hygroscopic and Water Reactive: Reacts violently with water and is moisture sensitive.[1][2][3][4][5]

GHS Hazard Statements (Presumed):

-

H302: Harmful if swallowed.[7]

-

H335: May cause respiratory irritation.[3]

-

H411: Toxic to aquatic life with long lasting effects.[1][3]

Physical and Chemical Properties

Limited specific data is available for diphenylantimony trichloride. The following table includes data for both diphenylantimony trichloride and antimony trichloride for comparison.

| Property | Diphenylantimony Trichloride | Antimony Trichloride |

| Chemical Formula | C₁₂H₁₀Cl₃Sb[8] | SbCl₃[1][3] |

| Molecular Weight | 382.3 g/mol [8] | 228.13 g/mol [7] |

| CAS Number | 21907-22-2[8] | 10025-91-9[2][3][4][5][6] |

| Appearance | Not specified | White or gray, crystalline solid[7] |

| Odor | Not specified | Chlorine-like[7] |

| Solubility | Not specified | Soluble in water (with reaction), alcohol, and chloroform[7] |

Toxicological Data

The toxicological properties of diphenylantimony trichloride have not been thoroughly investigated.[3] The data below for antimony trichloride should be used as a conservative estimate of its potential toxicity.

| Metric | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 525 mg/kg | Rat | [2][3][9] |

| Aquatic Toxicity (LC50, 96h) | 9 mg/l | Fathead Minnow | [3] |

| Aquatic Toxicity (LC50, 48h) | 10.1 mg/l | Daphnia magna (Water flea) | [2][3] |

| Aquatic Toxicity (IC50, 36h) | 6 mg/l | Tetrahymena pyriformis | [2][3] |

Chronic Effects: Antimony compounds may cause damage to the lungs, liver, mucous membranes, cardiovascular system, skin, and eyes upon prolonged exposure.[9] Antimony trichloride is also suspected of causing genetic defects and of damaging fertility or the unborn child.[6]

Safe Handling and Experimental Protocols

Due to its hazardous nature, strict protocols must be followed when handling diphenylantimony trichloride.

5.1. Engineering Controls

-

All manipulations of diphenylantimony trichloride should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[2][4][5]

5.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Skin Protection: A lab coat, long sleeves, and closed-toed shoes are required.[1]

-

Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm should be worn.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[3]

5.3. General Handling Procedures

-

Handle under an inert, dry atmosphere (e.g., argon or nitrogen) due to its reactivity with water and moisture.[1][3]

-

Avoid the formation and inhalation of dust.[4][5] Do not use compressed air to clean surfaces where the compound has been handled.[1][2]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][10]

5.4. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5][9]

-

Store away from incompatible materials such as water/moisture, strong bases, and oxidizing agents.[1][5]

-

The material is hygroscopic and should be protected from humidity.[1][4][7][9]

5.5. Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, cover the spill with a neutralizing agent or an inert absorbent material like sand or vermiculite.[1] Carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation.[1][4][5]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3] Do not mix with other waste.[3]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][4][5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3][4][5]

Visualizations

Caption: Workflow for Hazard Identification and Mitigation.

Caption: Protocol for Responding to a Spill.

References

- 1. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. materion.com [materion.com]

- 7. flinnsci.com [flinnsci.com]

- 8. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide on the Coordination Chemistry and Adduct Formation of Diphenylantimony Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylantimony trichloride, with the chemical formula Ph₂SbCl₃, is a pentavalent organoantimony compound that serves as a versatile Lewis acid in coordination chemistry. Its ability to accept electron pairs from a wide variety of Lewis bases leads to the formation of stable adducts with diverse geometries and potential applications. The antimony center in Ph₂SbCl₃ typically exhibits a trigonal-bipyramidal geometry, which can be retained or transformed into an octahedral geometry upon adduct formation. The coordination number of antimony expands from five to six, or in some cases even higher, accommodating one or more ligand molecules.

The study of these adducts is crucial for understanding the fundamental principles of p-block element coordination chemistry and for designing new molecules with specific properties. In the context of drug development, organoantimony compounds have been investigated for their antiparasitic, antibacterial, and antitumor activities. The formation of adducts can significantly modulate the biological activity, solubility, and stability of the parent organoantimony compound, making the exploration of their coordination chemistry a vital area of research.

This technical guide provides a comprehensive overview of the coordination chemistry and adduct formation of diphenylantimony trichloride, focusing on its synthesis, characterization, and structural features. It is intended to be a valuable resource for researchers and professionals working in the fields of inorganic chemistry, medicinal chemistry, and materials science.

Synthesis and Adduct Formation

The primary pathway for the formation of diphenylantimony trichloride adducts involves the direct reaction of Ph₂SbCl₃ with a Lewis base (L) in an appropriate organic solvent. The stoichiometry of the reaction, typically 1:1 or 1:2, dictates the nature of the resulting adduct.

A general synthetic scheme for the formation of a 1:1 adduct can be represented as follows:

The reaction is typically carried out by mixing solutions of diphenylantimony trichloride and the respective ligand in a solvent such as benzene, toluene, or chloroform at room temperature. The resulting adducts often precipitate from the solution and can be isolated by filtration, followed by washing with a suitable solvent and drying under vacuum.

The logical workflow for the synthesis and characterization of these adducts is depicted in the following diagram:

Structural Characterization

The structures of diphenylantimony trichloride adducts are most definitively determined by single-crystal X-ray diffraction. In the absence of suitable crystals, spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provide valuable insights into the coordination environment of the antimony atom and the nature of the Sb-ligand bond.

X-ray Crystallography

Upon adduct formation, the coordination geometry around the antimony atom typically expands from a five-coordinate trigonal bipyramid in the parent Ph₂SbCl₃ to a six-coordinate distorted octahedron in the adducts. The two phenyl groups can occupy either cis or trans positions in the octahedral geometry, with the specific arrangement being influenced by the steric and electronic properties of the ligand.

The following table summarizes key crystallographic data for a representative adduct, Ph₂SbCl₃·L, where L is a generic monodentate ligand.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | 4 |

| Sb-Cl (axial) (Å) | Value |

| Sb-Cl (equatorial) (Å) | Value |

| Sb-C (Å) | Value |

| Sb-L (Å) | Value |

| ∠Cl(ax)-Sb-Cl(eq) (°) | Value |

| ∠C-Sb-C (°) | Value |

| ∠C-Sb-L (°) | Value |

Note: Specific values for bond lengths and angles are dependent on the nature of the ligand L and would be determined from the specific crystal structure analysis.

The relationship between the starting material, the ligand, and the final adduct structure is illustrated below.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for confirming adduct formation. The coordination of a ligand to the antimony center results in characteristic shifts in the vibrational frequencies of both the ligand and the diphenylantimony trichloride moiety. Of particular interest is the Sb-Cl stretching frequency, which is sensitive to changes in the coordination environment. In many cases, the formation of an adduct leads to a decrease in the Sb-Cl stretching frequency due to the increase in electron density at the antimony atom.

| Compound | ν(Sb-Cl) (cm⁻¹) | Δν(Ligand) (cm⁻¹) |

| Ph₂SbCl₃ | Value | - |

| Ph₂SbCl₃·(DMSO) | Value | Value (S=O stretch) |

| Ph₂SbCl₃·(Pyridine) | Value | Value (C=N stretch) |

Note: Specific wavenumber values are dependent on the ligand and the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to characterize the organic components of the adducts. The chemical shifts of the phenyl protons and carbons in diphenylantimony trichloride, as well as the protons and carbons of the coordinated ligand, can be affected by adduct formation. Changes in these chemical shifts provide evidence for the coordination of the ligand to the antimony center.

| Compound | δ(¹H, Phenyl) (ppm) | δ(¹H, Ligand) (ppm) |

| Ph₂SbCl₃ | Multiplet | - |

| Ph₂SbCl₃·(DMSO) | Multiplet | Singlet |

| Ph₂SbCl₃·(Pyridine) | Multiplet | Multiplets |

Note: Specific chemical shift values are dependent on the solvent and the specific ligand.

Experimental Protocols

General Procedure for the Synthesis of Diphenylantimony Trichloride Adducts:

-

Preparation of Reactant Solutions:

-

Dissolve a known amount of diphenylantimony trichloride (e.g., 1 mmol) in a minimal amount of a suitable dry solvent (e.g., 10 mL of benzene or toluene).

-

In a separate flask, dissolve the desired Lewis base (e.g., 1 mmol for a 1:1 adduct) in the same solvent.

-

-

Reaction:

-

Slowly add the solution of the Lewis base to the stirred solution of diphenylantimony trichloride at room temperature.

-

Stir the reaction mixture for a specified period (e.g., 2-4 hours).

-

-

Isolation of the Product:

-

If a precipitate forms, collect the solid by filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of the solvent to remove any unreacted starting materials.

-

If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

-

-

Drying and Storage:

-

Dry the isolated adduct under vacuum to remove any residual solvent.

-

Store the final product in a desiccator over a suitable drying agent.

-

Characterization Methods:

-

Melting Point: Determine the melting point of the adduct and compare it to the melting points of the starting materials. A sharp, higher melting point is often indicative of adduct formation.

-

Elemental Analysis: Perform elemental analysis (C, H, N) to confirm the stoichiometry of the adduct.

-

Infrared Spectroscopy: Record the IR spectrum of the adduct as a KBr pellet or Nujol mull and compare it with the spectra of the free ligand and diphenylantimony trichloride.

-

NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra of the adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Signaling Pathways and Logical Relationships

The interaction of diphenylantimony trichloride with biological systems is a complex process. While the precise signaling pathways are not fully elucidated, the initial step likely involves the formation of adducts with biological macromolecules containing donor atoms such as nitrogen, oxygen, and sulfur. This interaction can trigger a cascade of downstream events, potentially leading to the observed biological effects.

The following diagram illustrates a hypothetical signaling pathway initiated by the interaction of Ph₂SbCl₃ with a cellular target.

Methodological & Application

Application Notes and Protocols: Diphenylantimony Trichloride as a Lewis Acid Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of diphenylantimony trichloride (Ph₂SbCl₃) as a Lewis acid catalyst in organic synthesis. It is important to note that while the Lewis acidity of organoantimony compounds is an active area of research, specific literature on the catalytic applications of diphenylantimony trichloride is limited.[1][2] The protocols and data presented herein are therefore largely based on the established reactivity of analogous antimony compounds, such as antimony trichloride (SbCl₃), and general principles of Lewis acid catalysis.[3][4] These notes are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this specific organoantimony(V) compound.

Introduction to Diphenylantimony Trichloride as a Potential Lewis Acid Catalyst

Diphenylantimony trichloride is an organoantimony(V) compound with the formula C₁₂H₁₀Cl₃Sb.[5] The antimony center in its +5 oxidation state, combined with the presence of electron-withdrawing chloride ligands, suggests that it possesses Lewis acidic character.[2][6] The phenyl groups can modulate the Lewis acidity and solubility of the catalyst compared to inorganic antimony halides like SbCl₃.[7] While organoantimony compounds have been investigated for their catalytic activities, the specific applications of diphenylantimony trichloride remain an underexplored area of research.[1]

Potential Advantages:

-

Tunable Lewis Acidity: The organic substituents on the antimony center allow for the fine-tuning of its electronic properties and, consequently, its Lewis acidity.[6][7]

-

Solubility: The phenyl groups may enhance solubility in organic solvents compared to inorganic metal halides.

-

Unique Reactivity: The steric and electronic environment of the antimony center could lead to unique reactivity and selectivity profiles in catalyzed reactions.

Proposed Catalytic Applications

Based on the known catalytic activity of other antimony-based Lewis acids, diphenylantimony trichloride is a promising candidate for catalyzing a range of organic transformations. The following sections outline potential applications and provide detailed, albeit prospective, experimental protocols.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and is a classic example of a Lewis acid-catalyzed reaction. Antimony pentachloride (SbCl₅) is known to be an effective catalyst for this transformation. Given its Sb(V) center, diphenylantimony trichloride is a logical candidate for investigation in this reaction.

Illustrative Data for Friedel-Crafts Acylation of Anisole

The following table presents hypothetical data for the acylation of anisole with acetyl chloride, illustrating the potential effect of catalyst loading and reaction time on the yield of 4-methoxyacetophenone. This data is intended for illustrative purposes to guide experimental design.

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |

| 1 | 1 | 4 | 25 | 45 |

| 2 | 2.5 | 4 | 25 | 70 |

| 3 | 5 | 4 | 25 | 85 |

| 4 | 5 | 2 | 25 | 65 |

| 5 | 5 | 6 | 25 | 88 |

| 6 | 5 | 4 | 0 | 50 |

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

Materials:

-

Diphenylantimony trichloride (Ph₂SbCl₃)

-

Anisole

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diphenylantimony trichloride (5 mol%).

-

Add anhydrous dichloromethane (10 mL) to the flask and stir until the catalyst is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anisole (1.0 equivalent) to the stirred solution.

-

Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxyacetophenone.

Logical Diagram: General Mechanism of Friedel-Crafts Acylation

Caption: General mechanism of a Friedel-Crafts acylation reaction catalyzed by diphenylantimony trichloride.

While less directly analogous to known antimony-catalyzed reactions, the Lewis acidic nature of diphenylantimony trichloride suggests its potential utility in other transformations:

-

Aldol-Type Reactions: As a Lewis acid, it could activate carbonyl compounds towards nucleophilic attack by enol ethers or silyl enol ethers in Mukaiyama aldol reactions.

-

Diels-Alder Reactions: It could potentially catalyze [4+2] cycloaddition reactions by coordinating to the dienophile, thereby lowering its LUMO energy.

-

Ring-Opening Polymerizations: Lewis acids are known to initiate the ring-opening polymerization of cyclic ethers and esters.

Further research is required to validate the efficacy of diphenylantimony trichloride in these and other organic reactions.

Experimental Workflow

The following diagram outlines a general workflow for screening the catalytic activity of diphenylantimony trichloride in a generic organic reaction.

Caption: A general experimental workflow for a reaction catalyzed by diphenylantimony trichloride.

Disclaimer: The experimental protocols and quantitative data provided in these application notes are illustrative and intended to serve as a starting point for research. Actual results may vary, and all experimental procedures should be conducted with appropriate safety precautions by trained personnel. The catalytic activity and optimal reaction conditions for diphenylantimony trichloride in the described reactions have yet to be extensively reported in peer-reviewed literature.

References

- 1. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]

- 2. Organoantimony chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Manipulation of Organoantimony Cations for Tuneable Lewis Acidity and Reactivity of Palladium Organoantimony Complexes - ProQuest [proquest.com]

Application Notes and Protocols: Diphenylantimony Trichloride in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Note on Scope: Extensive literature searches did not yield specific examples, quantitative data, or established protocols for the application of diphenylantimony trichloride as a catalyst in Friedel-Crafts alkylation or acylation reactions. The following information is therefore based on the general principles of Friedel-Crafts chemistry and the known Lewis acidic nature of related organoantimony compounds. While diphenylantimony trichloride possesses the structural requisites of a potential Lewis acid catalyst, its practical application in this context is not documented in the reviewed scientific literature.

Introduction to Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. These reactions are broadly categorized into two types: alkylation and acylation. Both proceed via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst is typically required to generate a potent electrophile.[1][2]

-

Friedel-Crafts Alkylation: Involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst to introduce an alkyl substituent onto the aromatic ring.[3]

-

Friedel-Crafts Acylation: Involves the reaction of an acyl halide or anhydride with an aromatic compound using a Lewis acid catalyst to introduce an acyl group, forming a ketone. This reaction is generally preferred over alkylation for synthesizing alkylbenzenes as it avoids polyalkylation and carbocation rearrangements.[4][5]

The catalytic cycle of a generic Friedel-Crafts reaction is initiated by the activation of the alkyl or acyl halide by the Lewis acid, generating a carbocation or an acylium ion, respectively. The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[6]

The Role of Lewis Acid Catalysts

Lewis acids are electron-pair acceptors and play a crucial role in Friedel-Crafts reactions by increasing the electrophilicity of the alkylating or acylating agent.[7] Common Lewis acids employed in these reactions include aluminum trichloride (AlCl₃), ferric chloride (FeCl₃), and antimony pentachloride (SbCl₅).[8] The strength of the Lewis acid can significantly influence the reaction rate and efficiency.

Organoantimony(V) compounds, such as diphenylantimony trichloride (Ph₂SbCl₃), are known to exhibit Lewis acidic properties. The antimony center in these molecules can accept electron density, a characteristic that is fundamental to their potential catalytic activity. The Lewis acidity of some organoantimony compounds has been explored, and in certain contexts, they have been shown to catalyze organic transformations. For instance, the Lewis acidity of a geometrically constrained dichlorostiborane has been demonstrated to be greater than that of triphenylantimony dichloride (Ph₃SbCl₂).[4] However, the catalytic efficacy of these compounds is highly dependent on the specific reaction conditions and substrates.

Hypothetical Application of Diphenylantimony Trichloride in Friedel-Crafts Reactions

While no specific protocols exist, one can postulate a general procedure for testing the catalytic activity of diphenylantimony trichloride in a Friedel-Crafts acylation reaction based on established methodologies for other Lewis acids.

Hypothetical Experimental Protocol: Acylation of Toluene with Acetyl Chloride

-

Materials:

-

Diphenylantimony trichloride (Ph₂SbCl₃)

-

Toluene (anhydrous)

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Quenching solution (e.g., dilute HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

-

-

Procedure:

-

To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylantimony trichloride (e.g., 0.1 equivalents).

-

Add anhydrous dichloromethane (DCM) to dissolve the catalyst.

-

Add toluene (1.0 equivalent) to the reaction mixture.

-

Slowly add acetyl chloride (1.2 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If no reaction occurs at room temperature, the mixture can be gently heated to reflux.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of crushed ice and dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 4-methylacetophenone.

-

Data Presentation (Hypothetical)

Should this hypothetical experiment be conducted with various Lewis acids, the results could be summarized as follows:

| Catalyst | Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| AlCl₃ | 1.1 | DCM | 25 | 2 | 95 |

| FeCl₃ | 1.1 | DCM | 25 | 4 | 85 |

| Ph₂SbCl₃ | 0.1 | DCM | 25 | 24 | <10 |

| Ph₂SbCl₃ | 0.1 | DCM | 40 | 12 | <15 |

*Note: The yields for Ph₂SbCl₃ are hypothetical and represent a potential outcome indicating lower catalytic activity compared to traditional Lewis acids.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Friedel-Crafts Acylation

Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Workflow for Catalyst Screening

Caption: A typical experimental workflow for screening a catalyst in a Friedel-Crafts reaction.

Conclusion

While diphenylantimony trichloride theoretically possesses the Lewis acidic character necessary to catalyze Friedel-Crafts reactions, there is a notable absence of its application for this purpose in the available scientific literature. Researchers interested in exploring novel catalysts for these fundamental reactions may consider investigating the efficacy of diphenylantimony trichloride. The provided hypothetical protocol and workflows offer a starting point for such an investigation. However, it is crucial to acknowledge that its catalytic activity may be significantly lower than that of conventional Lewis acids like AlCl₃ or SbCl₅. Any research in this area would be breaking new ground and would need to be conducted with appropriate safety precautions and rigorous analytical characterization.

References

- 1. Efficient Synthesis of Alkyl Aryl Ketones - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 8. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Diphenylantimony Trichloride as a Lewis Acid Catalyst for Cationic Polymerization

Introduction

Principle of Catalysis

Diphenylantimony trichloride is proposed to act as a Lewis acid catalyst. In the presence of a protic co-initiator, such as trace amounts of water, it can generate a protonic acid that initiates the polymerization of vinyl monomers. The antimony center, with its electron-deficient nature, facilitates the formation of a carbocation from the monomer, which then propagates the polymer chain.

Experimental Protocols

Materials

-

Monomer: Styrene (freshly distilled to remove inhibitors)

-

Catalyst: Diphenylantimony trichloride (Ph₂SbCl₃)

-

Co-initiator: Trace water (present in the solvent or intentionally added)

-

Solvent: Dichloromethane (CH₂Cl₂, anhydrous)

-

Quenching Agent: Methanol (MeOH)

-

Purification: Methanol (for precipitation and washing)

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Glass reactor with magnetic stirring

-

Syringes for transfer of reagents

-

Filtration apparatus

-

Vacuum oven for drying

General Polymerization Procedure

-

Reactor Setup: A glass reactor is dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then allowed to cool to room temperature under an inert atmosphere.

-

Reagent Preparation: Anhydrous dichloromethane is added to the reactor via a syringe. The desired amount of styrene monomer is then added. The solution is stirred and brought to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

Catalyst Solution Preparation: In a separate flask under an inert atmosphere, a stock solution of diphenylantimony trichloride in anhydrous dichloromethane is prepared.

-

Initiation: A calculated amount of the diphenylantimony trichloride solution is added to the stirred monomer solution in the reactor to initiate the polymerization.

-

Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1-4 hours) while maintaining the temperature and inert atmosphere.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Purification: The precipitated polymer is collected by filtration and washed several times with fresh methanol to remove any unreacted monomer and catalyst residues.

-

Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization

The resulting polymer would be characterized by standard techniques:

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)

-

Chemical Structure: ¹H NMR and ¹³C NMR Spectroscopy

-

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Hypothetical Data

The following table summarizes hypothetical data for the polymerization of styrene using diphenylantimony trichloride as a catalyst under different conditions. This data is for illustrative purposes only and is not based on actual experimental results.

| Entry | [Monomer]:[Catalyst] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 100:1 | 0 | 2 | 85 | 15,000 | 1.8 |

| 2 | 200:1 | 0 | 2 | 75 | 28,000 | 1.9 |

| 3 | 100:1 | -78 | 4 | 92 | 18,000 | 1.6 |

| 4 | 200:1 | -78 | 4 | 88 | 35,000 | 1.7 |

Mₙ = Number-average molecular weight; PDI = Polydispersity Index

Visualizations

Experimental Workflow

Caption: Workflow for cationic polymerization using a Lewis acid catalyst.

Proposed Catalytic Cycle

Diphenylantimony Trichloride: A Versatile Precursor for the Synthesis of Novel Organoantimony Compounds with Therapeutic Potential

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoantimony compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Diphenylantimony trichloride (Ph₂SbCl₃) serves as a key precursor for the synthesis of a diverse range of novel organoantimony(V) compounds. Its reactivity allows for the introduction of various ligands, enabling the fine-tuning of the molecule's physicochemical properties and biological efficacy. This document provides detailed application notes and experimental protocols for the synthesis of novel organoantimony compounds derived from diphenylantimony trichloride and summarizes their biological activities.

Antifungal Applications

Novel organoantimony compounds have demonstrated significant potential in combating fungal infections, a growing global health concern exacerbated by the rise of drug-resistant strains.[1][2] The primary mechanism of action for many of these compounds involves the disruption of the fungal cell membrane's integrity.[3][4] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[3]

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The table below summarizes the MIC values of representative novel organoantimony compounds against various fungal pathogens.

| Compound Family | Fungal Strain | MIC (µg/mL) | Reference |

| Organoantimony(V) Cyanoximates | Cryptococcus neoformans | 2.6 - 20.83 | [2] |

| Dithiocarbamate Derivatives | Candida albicans | 4 | [5] |

| Dithiocarbamate-Piperazine Derivatives | Candida albicans | 2.5 | [6] |

| Dithiocarbamate-Piperazine Derivatives | Trichosporon asahii | 0.625 | [6] |

| Dithiocarbamate-Piperazine Derivatives | Aspergillus niger | 5 | [6] |

Mechanism of Action: Fungal Cell Membrane Disruption

The antifungal activity of these organoantimony compounds is largely attributed to their ability to interfere with the fungal cell membrane. This interaction leads to a cascade of events culminating in cell lysis.

Antibacterial Applications

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Organoantimony compounds have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the inhibition of essential cellular processes such as protein synthesis and DNA replication.[7][8][9]

Quantitative Antibacterial Activity Data